REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].Cl.[CH2:6]([O:8][C:9](=[O:12])[CH2:10][NH2:11])[CH3:7].C(N(CC)CC)C.[CH3:20][OH:21]>C1(C)C=CC=CC=1>[CH2:6]([O:8][C:9](=[O:12])[CH2:10][NH:11][C:20]([O:2][CH3:1])=[O:21])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
70.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
99.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added at 0° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 0.5 hrs
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |